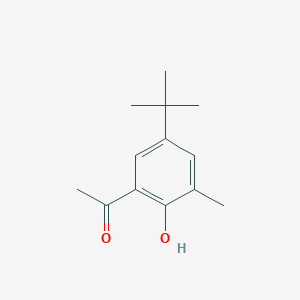
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave irradiation, resulting in efficient and high-yielding production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form amines or other reduced products.
Substitution: Nucleophilic substitution reactions at the nitrogen or oxygen atoms of the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, amines, and oximes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.
Vergleich Mit ähnlichen Verbindungen
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring.
Uniqueness: 5-(CYCLOPENTYLMETHYL)-1,2-OXAZOL-3-AMINE stands out due to its unique cyclopentylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications.
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
5-(cyclopentylmethyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)5-7-3-1-2-4-7/h6-7H,1-5H2,(H2,10,11) |
InChI-Schlüssel |
LNMVKPKEWFRPRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC2=CC(=NO2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8690996.png)

![Phenol, 3-[(2-chloro-4-pyrimidinyl)oxy]-](/img/structure/B8691009.png)










![N-[2-hydroxy-5-(1,1,3,3-tetramethylbutyl)phenyl]acetamide](/img/structure/B8691084.png)
